molecular formula C20H22N2O3 B6502460 (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 903195-46-0

(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B6502460
CAS No.: 903195-46-0
M. Wt: 338.4 g/mol
InChI Key: RMYXGKKVHZITRM-YVLHZVERSA-N
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Description

The compound (Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative with a complex substitution pattern. Its structure features a diethylamino methyl group at position 7, a hydroxyl group at position 6, a methyl group at position 4, and a pyridin-3-ylmethylene moiety at position 2.

Properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-22(5-2)12-15-16(23)9-13(3)18-19(24)17(25-20(15)18)10-14-7-6-8-21-11-14/h6-11,23H,4-5,12H2,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYXGKKVHZITRM-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CN=CC=C3)C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CN=CC=C3)/C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and findings.

Chemical Structure and Properties

The compound features a benzofuran core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets. The presence of functional groups such as diethylamino and hydroxymethyl enhances its potential for biological activity.

1. Anticancer Activity

Research has indicated that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition leads to antiproliferative effects in mammalian cells, making it a candidate for further development as an anticancer agent .

2. Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. Studies have demonstrated that certain compounds can significantly reduce the production of pro-inflammatory cytokines such as TNF and IL-1, as well as inhibit NF-κB activity in macrophage cells . This suggests that this compound may possess similar anti-inflammatory capabilities.

3. Antioxidant Properties

The antioxidant activity of benzofuran derivatives has been evaluated using DPPH scavenging assays. Results indicate that compounds with structural similarities to this compound exhibit varying degrees of DPPH scavenging activity, which is crucial for combating oxidative stress in biological systems .

Table 1: Biological Activity Comparison of Benzofuran Derivatives

Compound NameCytotoxicity (IC50 µM)Anti-inflammatory Activity (%)DPPH Scavenging Activity (%)
Compound A158055
Compound B107560
(Z)-7-Diethylaminomethyl derivative128550

Note: Data are hypothetical and illustrative based on trends observed in similar studies.

The mechanisms underlying the biological activities of benzofuran derivatives often involve interactions with specific molecular targets:

  • Topoisomerase Inhibition : Compounds with similar structures disrupt the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Cytokine Modulation : The anti-inflammatory effects are attributed to the downregulation of inflammatory mediators through inhibition of NF-kB signaling pathways.
  • Radical Scavenging : The antioxidant properties are linked to the ability of these compounds to donate electrons and neutralize free radicals, thereby protecting cellular components from oxidative damage.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

The provided evidence highlights several structurally related compounds, primarily from the pyran-2-one and benzofuran-3(2H)-one families. Key comparisons include:

Pyran-2-one Derivatives ()
  • 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) : Features a pyran-2-one core with a 4-methoxybenzoylallyl substituent. Synthesized in 48% yield (m.p. 171°C) via reflux with triethylamine and column chromatography .
  • 3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c): A fused pyranopyran system with a dichlorobenzoyl group, synthesized in 53% yield (m.p. 178°C) .

Comparison with Target Compound :

  • Substituents: The diethylamino methyl and pyridinylmethylene groups in the target compound may enhance solubility and metal-binding capacity compared to the methoxybenzoyl or dichlorobenzoyl groups in pyran derivatives.
Benzofuran-3(2H)-one Analogues ()
  • (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one: Shares the benzofuran-3(2H)-one core but differs in substituents (piperidinylmethyl and trimethoxybenzylidene vs. diethylaminomethyl and pyridinylmethylene).
Physicochemical Properties
Property Target Compound (Inferred) 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) (Z)-6-hydroxy-4-methyl-7-(piperidin-1-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one
Core Structure Benzofuran-3(2H)-one Pyran-2-one Benzofuran-3(2H)-one
Key Substituents Diethylamino methyl, pyridinylmethylene 4-Methoxybenzoylallyl Piperidinylmethyl, trimethoxybenzylidene
Melting Point Not reported 171°C Not reported
Synthetic Yield Not reported 48% Not reported
Spectroscopic Data Not available NMR (δ 2.32, s, CH3), MS (m/z 342 [M⁺]) Not available
Functional Group Impact
  • Hydroxyl Groups : The 6-hydroxy group in the target compound and analogs (e.g., 7b) may participate in hydrogen bonding, influencing solubility and biological interactions.
  • Amino/Alkylamino Groups: The diethylamino methyl group likely enhances basicity and solubility in polar solvents compared to the piperidinyl or unsubstituted analogs.
  • Aromatic Moieties : The pyridinylmethylene group may confer π-π stacking interactions distinct from the trimethoxybenzylidene group’s steric and electronic effects .

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